(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
143729-84-4
VCID:
VC0234729
InChI:
InChI=1S/C28H31N5O7S/c1-4-14-40-18-12-10-17(11-13-18)23(35)32-29-15-19(34)30-20(16-8-6-5-7-9-16)24(36)31-21-25(37)33-22(27(38)39)28(2,3)41-26(21)33/h5-13,15,20-22,26H,4,14H2,1-3H3,(H,30,34)(H,31,36)(H,32,35)(H,38,39)/b29-15+/t20?,21-,22+,26-/m1/s1
SMILES:
CCCOC1=CC=C(C=C1)C(=O)NN=CC(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
Molecular Formula:
C28H31N5O7S
Molecular Weight:
581.6 g/mol
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
CAS No.: 143729-84-4
Main Products
VCID: VC0234729
Molecular Formula: C28H31N5O7S
Molecular Weight: 581.6 g/mol
CAS No. | 143729-84-4 |
---|---|
Product Name | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Molecular Formula | C28H31N5O7S |
Molecular Weight | 581.6 g/mol |
IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Standard InChI | InChI=1S/C28H31N5O7S/c1-4-14-40-18-12-10-17(11-13-18)23(35)32-29-15-19(34)30-20(16-8-6-5-7-9-16)24(36)31-21-25(37)33-22(27(38)39)28(2,3)41-26(21)33/h5-13,15,20-22,26H,4,14H2,1-3H3,(H,30,34)(H,31,36)(H,32,35)(H,38,39)/b29-15+/t20?,21-,22+,26-/m1/s1 |
Standard InChIKey | NNEUNFNJALHRCG-FIZVSFIFSA-N |
Isomeric SMILES | CCCOC1=CC=C(C=C1)C(=O)N/N=C/C(=O)NC(C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O |
SMILES | CCCOC1=CC=C(C=C1)C(=O)NN=CC(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)NN=CC(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Synonyms | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzo yl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2. 0]heptane-2-carboxylic acid |
PubChem Compound | 9588786 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume